molecular formula C6H3N3O2 B099601 2-Cyano-4-nitropyridine CAS No. 19235-88-2

2-Cyano-4-nitropyridine

Cat. No. B099601
CAS RN: 19235-88-2
M. Wt: 149.11 g/mol
InChI Key: ONDDYTHSSNTDLR-UHFFFAOYSA-N
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Description

2-Cyano-4-nitropyridine is a chemical compound that is part of the cyanopyridine family, which are known for their versatile applications in coordination chemistry and organic synthesis. The presence of both cyano and nitro functional groups in the molecule allows for a variety of chemical reactions and interactions with other substances, making it a compound of interest in various chemical studies.

Synthesis Analysis

The synthesis of cyanopyridine derivatives can be achieved through various methods. For instance, 5-cyano-6-(β-dimethylamino)vinyl-1-methyl-4-pyrimidinone, a related compound, was synthesized by the interaction of α-cyano-β-(N-methylamino)crotonamide with N,N-dimethylformamide diethylacetal, which upon further reactions yielded 2-chloro-3-cyano-4-methylamino-5-nitropyridine . Additionally, 3-cyanopyridines have been synthesized using the Hantzsch reaction, and their quaternary salts have been recycled to afford 2-methylaminopyridine derivatives .

Molecular Structure Analysis

The molecular structure of cyanopyridine derivatives has been extensively studied. For example, the X-ray structure of 2-amino-4-nitropyridine, a closely related compound, was determined, revealing that the crystal belongs to the monoclinic system and is built of layers with molecules joined into dimers by hydrogen bonds . The structure and vibrational properties of 2-chloro-4-nitropyridine and its derivatives have also been investigated using density functional theory (DFT) and other spectroscopic methods .

Chemical Reactions Analysis

Cyanopyridines participate in various chemical reactions due to their reactive functional groups. The coordination of 2-cyanopyridine to Ni(II) promotes nucleophilic addition of solvent molecules, leading to the formation of complexes with different ligands depending on the solvent used . Moreover, 2-cyanopyridine can act as a mono- or bidentate ligand in transition metal complexes, which has implications for the construction of metal–organic frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanopyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitro and cyano groups affects the electronic properties, reactivity, and stability of these compounds. Theoretical calculations have provided insights into the vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and NMR chemical shifts of these molecules . The hyperpolarizability values of these compounds have also been calculated, indicating their potential application in nonlinear optics .

Safety And Hazards

2-Cyano-4-nitropyridine is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective gloves/clothing/eye protection/face protection should be worn .

Future Directions

The future directions for 2-Cyano-4-nitropyridine involve its use as an intermediate for the production of pesticides and pharmaceuticals . There is ongoing research into the development of new synthetic methods for the construction of the pyridine ring and its substitution .

properties

IUPAC Name

4-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-4-5-3-6(9(10)11)1-2-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDDYTHSSNTDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340940
Record name 4-Nitropicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-nitropyridine

CAS RN

19235-88-2
Record name 4-Nitropicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-4-nitropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
E Matsumura, M Ariga, T Ohfuji - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… A concurrent substitution of the nitro group by the chloride ion has been observed on the hydrolysis of 2-cyano-4-nitropyridine with hydrochloric acid in a sealed tube.99 We obtained 4-…
Number of citations: 26 www.journal.csj.jp
Y Morisawa, M Kataoka, N Kitano - Journal of Medicinal Chemistry, 1977 - ACS Publications
… 4-Nitropyridine-2-carboxamide was prepared from 2-cyano-4-nitropyridine by hydrolysis, and the 3-carboxamide analogue was obtained from 4-amino-3-cyanopyridine by oxidation …
Number of citations: 9 pubs.acs.org
S Ferrini, E Cini, E Petricci… - Current Microwave …, 2016 - ingentaconnect.com
… We turned our attention to the commercially available 2-cyano-4-nitropyridine 13, (Scheme 4) as suitable precursor of aminopipecolic acid providing the nitrile is easily transformed into …
Number of citations: 1 www.ingentaconnect.com
SY Desjardins, KJ Cavell, JL Hoare, BW Skelton… - Journal of …, 1997 - Elsevier
… A solution of 2-cyano-4-nitropyridine (3.82g, 0.026 mol) in 40 g of 90% sulphuric acid was heated at 120C for 2h. Into the reaction mixture, at 20-25C, was added dropwise with stirring a …
Number of citations: 147 www.sciencedirect.com
EC Constable, CE Housecroft, BM Kariuki… - Supramolecular …, 2006 - Taylor & Francis
… The acid 4 has previously been obtained by the oxidation of 4-nitropicoline [Citation14] or hydrolysis of 2-cyano-4-nitropyridine [Citation15]. The 1 H NMR spectrum of a CD 3 SOCD 3 …
Number of citations: 3 www.tandfonline.com
RD Haugwitz, RG Angel, GA Jacobs… - Journal of Medicinal …, 1982 - ACS Publications
… of the amides III; (c) oxidative cyclization of Schiff bases VI using lead(IV) acetate; and (d) reaction of imino ethers V, derived from 2-cyanopyrazine or 2-cyano-4-nitropyridine, with o-…
Number of citations: 138 pubs.acs.org
RD Haugwitz, BV Maurer, GA Jacobs… - Journal of Medicinal …, 1979 - ACS Publications
5'-Deoxy-5'-(3-methyl-3-nitrosoureido) adenosine (16a). To a solution of 5'-deoxy-5'-(3-methylureido) adenosine (15a; 180 mg, 0.56 mmol) in H20 (5 mL) containing HOAc (0.5 mL) at 0-…
Number of citations: 43 pubs.acs.org
JM Fautch - 2008 - search.proquest.com
… Nitropicolinic Acid The previously prepared 2-cyano-4-nitropyridine (0.593 g, 3.98 mmol) was combined with 90% H2SO4 (3.5 mL, 59.1 mmol) and heated at 120 C for 2 h. Aqueous …
Number of citations: 2 search.proquest.com
A Porcheddu, G Giacomelli… - Current medicinal …, 2012 - ingentaconnect.com
Sixty years after its introduction, 1,5-bis(4-amidinophenoxy)pentane (Pentamidine) is still one of the most used drugs for the treatment of the first stage of Human African trypanosomiasis …
Number of citations: 17 www.ingentaconnect.com
BL Mylari, MW Miller, HL Howes Jr… - Journal of Medicinal …, 1977 - ACS Publications
vein, different sets of features will be tried. A completely different set of keys18 designed for retrieval at the Walter Reed Army Institute of Research has the property that all the …
Number of citations: 31 pubs.acs.org

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